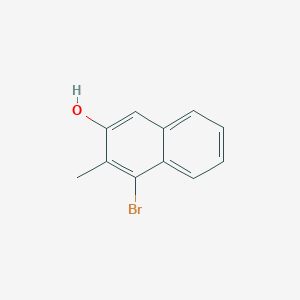

4-Bromo-3-methylnaphthalen-2-ol

説明

Significance of Brominated Naphthalene (B1677914) Derivatives in Organic Synthesis and Advanced Materials Science

Brominated naphthalenes are a class of compounds that have garnered considerable attention in the chemical sciences. The presence of a bromine atom on the naphthalene core significantly influences the molecule's reactivity and physical properties. scbt.com In organic synthesis, the carbon-bromine bond serves as a versatile functional handle, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. dergipark.org.tr This reactivity is crucial for constructing complex molecular frameworks.

These halogenated derivatives are important precursors for a variety of valuable materials. arkat-usa.orgcardiff.ac.uk For instance, they are used in the development of flame retardants, dyes, and polymers. scbt.comontosight.ai The bromine substituent can enhance properties such as thermal stability and can be a key component in the design of organic optoelectronic materials. dergipark.org.tr The ability to selectively introduce bromine atoms onto the naphthalene skeleton allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making brominated naphthalenes indispensable intermediates in the creation of functional materials. researchgate.netmdpi.com

Contextualization of Naphthalen-2-ol Scaffolds as Versatile Building Blocks

The naphthalen-2-ol, or β-naphthol, moiety is a well-established and highly versatile building block in organic chemistry. sioc-journal.cn Its phenolic hydroxyl group imparts acidic properties and allows for a range of chemical transformations, including etherification, esterification, and participation in condensation reactions. The α-position of β-naphthol is particularly reactive, making it a prime site for electrophilic substitution and the construction of diverse molecular architectures. sioc-journal.cn

Naphthalen-2-ol and its derivatives are key components in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and dyes. researchgate.netbohrium.com They are also used to create "Betti bases," a class of compounds with potential pharmacological applications, through multicomponent reactions. researchgate.netsioc-journal.cn The rigid, aromatic structure of the naphthalene scaffold provides a stable platform for the attachment of various functional groups, leading to the development of new chemical entities with tailored properties. scbt.com

Unique Structural Features and Potential Research Trajectories of 4-Bromo-3-methylnaphthalen-2-ol

The compound 4-Bromo-3-methylnaphthalen-2-ol possesses a distinct substitution pattern that suggests several avenues for research. The hydroxyl group at the 2-position, the methyl group at the 3-position, and the bromine atom at the 4-position create a unique electronic and steric environment. The bromine atom, being a good leaving group, opens the door for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position.

The presence of the hydroxyl and methyl groups in proximity to the bromine atom could influence the regioselectivity and efficiency of these reactions. Furthermore, the hydroxyl group itself can be a site for derivatization or can direct metallation to specific positions on the naphthalene ring. Potential research could focus on exploring its utility as a building block for the synthesis of novel ligands for catalysis, functional dyes, or biologically active molecules. The specific arrangement of substituents may also lead to interesting photophysical properties, warranting investigation into its potential use in materials science.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| CAS Number | 2158298-63-4 |

Data sourced from available chemical supplier information. aksci.com

Overview of Current Research Gaps and Future Directions in Naphthol Chemistry

While naphthol chemistry is a mature field, several research gaps and future directions remain. A significant challenge is the development of new, efficient, and regioselective methods for the synthesis of polysubstituted naphthalene derivatives. Achieving precise control over the placement of multiple functional groups on the naphthalene core is essential for creating molecules with specific functions.

Another area of active research is the exploration of the biological activities of novel naphthol derivatives. There is a continuous search for new compounds with potential applications in medicine, such as anticancer, antiviral, and antimicrobial agents. The development of "super-photoacids" based on naphthol structures for applications in aprotic solvents is another exciting frontier. nih.gov

Furthermore, there is a need for a deeper understanding of the metabolic pathways and environmental fate of new naphthalene compounds to ensure their safe development and application. The integration of computational modeling with experimental synthesis and testing will be crucial in addressing these challenges and paving the way for the next generation of naphthol-based technologies. The study of specific compounds like 4-Bromo-3-methylnaphthalen-2-ol can contribute valuable data points to this broader field, helping to fill in the existing knowledge gaps.

Structure

3D Structure

特性

分子式 |

C11H9BrO |

|---|---|

分子量 |

237.09 g/mol |

IUPAC名 |

4-bromo-3-methylnaphthalen-2-ol |

InChI |

InChI=1S/C11H9BrO/c1-7-10(13)6-8-4-2-3-5-9(8)11(7)12/h2-6,13H,1H3 |

InChIキー |

KIRRCNTUOVSKIQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=CC=CC=C2C=C1O)Br |

製品の起源 |

United States |

Chemical Reactivity and Derivatization Studies of 4 Bromo 3 Methylnaphthalen 2 Ol

Reactivity Profiling of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Bromo-3-methylnaphthalen-2-ol is a key site for various chemical modifications, including O-alkylation, esterification, and condensation reactions.

Pathways for O-Alkylation and Esterification

The hydroxyl group of naphthol derivatives can readily undergo O-alkylation. For instance, the O-alkylation of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]naphthalen-2-ol serves as a precedent for the types of transformations possible for the hydroxyl group on the naphthalene (B1677914) ring system. scilit.com This suggests that 4-Bromo-3-methylnaphthalen-2-ol can be similarly alkylated to introduce a variety of ether functionalities.

Esterification is another common reaction of phenols. While specific studies on the esterification of 4-Bromo-3-methylnaphthalen-2-ol are not prevalent, the general reactivity of naphthols indicates that this compound can be converted to its corresponding esters through reactions with acyl chlorides or carboxylic anhydrides.

Condensation Reactions, particularly Schiff Base Formation, with Mechanistic Implications

The phenolic hydroxyl group, in conjunction with an adjacent formyl or keto group, is instrumental in the formation of Schiff bases. The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or ketone. shodhsagar.comimpactfactor.org For example, (E)-1-{[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol is prepared by refluxing 2-hydroxy-1-naphthaldehyde (B42665) with 4-bromo-2-(trifluoromethoxy)aniline (B71504) in ethanol. nih.gov Similarly, copper(II) complexes of halogenated Schiff bases have been synthesized from 2-hydroxy-1-naphthaldehyde and substituted anilines. rsc.orgbohrium.comrsc.org

The mechanism of Schiff base formation is generally understood to proceed through the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. shodhsagar.com This is followed by a dehydration step, which can be catalyzed by either acid or base, to yield the imine. shodhsagar.com The rate-determining step is typically the dehydration of the carbinolamine. shodhsagar.com In many cases, the resulting Schiff bases exist in the phenol-imine tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. nih.gov

The Mannich reaction, another important condensation reaction, involves an ortho-quinone methide intermediate formed from a naphthol, an aldehyde, and an amine. beilstein-journals.orgchemmethod.com This reaction provides a pathway to aminoalkylnaphthol derivatives. beilstein-journals.org The mechanism can proceed through the initial formation of a Schiff base from the amine and aldehyde, which then reacts with the naphthol. beilstein-journals.org

Transformative Reactions Involving the Bromine Atom at Position 4

The bromine atom at the 4-position of the naphthalene ring is a versatile handle for introducing a variety of substituents through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is widely used. beilstein-journals.orgnih.gov For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized via Suzuki coupling of the bromo-substituted precursor with various aryl boronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com The reaction conditions often involve a base such as potassium phosphate (B84403) and a solvent system like 1,4-dioxane (B91453) and water. mdpi.com The Suzuki-Miyaura reaction has also been successfully applied to other bromo-naphthalene scaffolds for the synthesis of diverse compound libraries. nih.govresearchgate.netresearchgate.net

The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is another effective palladium- or nickel-catalyzed cross-coupling reaction for aryl bromides. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction is known for its ability to form carbon-carbon bonds with a variety of alkyl, vinyl, or aryl groups. wikipedia.org Nickel-catalyzed Kumada couplings have been shown to be particularly effective for coupling aryl bromides with tertiary alkylmagnesium halides. nih.govacs.org

The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organometallic reagent (organoboron or Grignard reagent), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comwikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acids | Arylated pyrazine-carboxamides | mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Bromo-naphthalene sulfonamide | Diverse naphthalene derivatives | nih.gov |

| Kumada | NiCl₂ / NHC Ligand | Aryl bromides, Tertiary alkylmagnesium halides | Aryl-substituted quaternary centers | nih.govacs.org |

| Kumada | PdCl₂(dppf) | Alkenyl iodide, Allylmagnesium chloride | Coupled alkenyl-allyl compounds | nrochemistry.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com While the 4-Bromo-3-methylnaphthalen-2-ol scaffold itself may not be sufficiently activated for facile SNAr, derivatization to introduce electron-withdrawing groups could enable such transformations. The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the halide leaving group. libretexts.org

Other Metal-Mediated or Metal-Free Coupling Strategies

Beyond palladium catalysis, other metals can mediate coupling reactions. For instance, copper-catalyzed couplings are known. google.com Furthermore, there is growing interest in transition-metal-free coupling reactions as more sustainable alternatives. organic-chemistry.orgpreprints.orgacs.orgoup.com These methods often rely on the generation of reactive intermediates like aryl radicals or anions under specific conditions, such as the use of strong bases or photoirradiation. preprints.orgacs.org For example, cross-coupling reactions between aryl halides and arylboronic acids have been achieved without a transition metal catalyst by using an inorganic base and a small amount of water. organic-chemistry.org

Influence of the Methyl Group at Position 3 on Molecular Reactivity and Stereochemical Outcomes

The presence of a methyl group at the C3 position of the 4-bromo-3-methylnaphthalen-2-ol backbone significantly influences its chemical behavior. This influence manifests through a combination of steric and electronic effects, which in turn dictate the kinetics, regioselectivity, and stereochemical pathways of its reactions.

Steric Hindrance and Electronic Effects on Reaction Kinetics and Regioselectivity

The methyl group at position 3 introduces steric bulk in proximity to the hydroxyl group at C2 and the bromine atom at C4. This steric hindrance can impede the approach of reagents, thereby affecting reaction rates. For instance, in reactions involving the hydroxyl group, such as etherification or esterification, the methyl group can slow down the reaction kinetics compared to an unsubstituted naphthol derivative.

Electronically, the methyl group is an electron-donating group. This property increases the electron density of the naphthalene ring system, potentially influencing the regioselectivity of electrophilic substitution reactions. The interplay between these steric and electronic factors is crucial in determining the outcome of various chemical transformations. For example, in palladium-catalyzed cross-coupling reactions, the position of the methyl group can direct the regioselectivity of the coupling partner's introduction.

Furthermore, the electronic nature of substituents on the naphthalene ring can greatly influence the enantioselectivity of certain reactions. Studies on related chiral aminonaphthol ligands have shown that both electronic and steric effects of the ligands play a significant role in asymmetric synthesis. nih.gov

Diastereoselective and Enantioselective Transformations

The chiral nature of many reactions involving substituted naphthalenes makes diastereoselective and enantioselective transformations a key area of study. While specific studies on 4-bromo-3-methylnaphthalen-2-ol are not extensively detailed in the provided results, general principles of stereocontrol in naphthalene chemistry can be applied.

The development of chiral catalysts has enabled highly enantioselective reactions for various naphthalene derivatives. rsc.orgmdpi.com For instance, N-heterocyclic carbene (NHC)-catalyzed annulation reactions of 3-substituted 2-naphthols have been shown to produce products with high enantiomeric excess. rsc.org The substituent at the 3-position, such as the methyl group in 4-bromo-3-methylnaphthalen-2-ol, can influence the stereochemical outcome of such transformations.

In the context of diastereoselective synthesis, intramolecular reactions of substituted naphthalenes can lead to the formation of new stereogenic centers with high diastereoselectivity. nih.gov The existing stereochemistry and the substituents on the naphthalene ring guide the formation of the new chiral centers.

Synthesis of Advanced Molecular Architectures from 4-Bromo-3-methylnaphthalen-2-ol

The unique substitution pattern of 4-bromo-3-methylnaphthalen-2-ol makes it a valuable starting material for the synthesis of more complex molecular structures, including metal complexes, polycyclic systems, and functional dyes.

Chelation and Complexation with Transition Metal Ions

Naphthalene derivatives containing hydroxyl and other suitably positioned functional groups can act as ligands, forming stable complexes with transition metal ions. While direct studies on 4-bromo-3-methylnaphthalen-2-ol are limited, related Schiff bases derived from hydroxyl-naphthaldehydes have been shown to form complexes with copper(II). rsc.orgbohrium.com These complexes often exhibit interesting structural and electronic properties. The bromo and methyl substituents on the naphthalene ring can influence the coordination geometry and the properties of the resulting metal complexes.

Table 1: Examples of Transition Metal Complexes with Naphthalene-Based Ligands

| Ligand | Metal Ion | Complex | Geometry |

|---|---|---|---|

| (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol | Cu(II) | Cu(L1)2 | Distorted square planar |

Data sourced from studies on related naphthalene-based Schiff base complexes. rsc.orgbohrium.com

Construction of Polycyclic and Heterocyclic Frameworks

The bromine atom at the C4 position of 4-bromo-3-methylnaphthalen-2-ol serves as a synthetic handle for the construction of fused polycyclic and heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at this position. researchgate.netdergipark.org.tr This allows for the annulation of additional rings onto the naphthalene core.

Furthermore, the hydroxyl group can participate in cyclization reactions to form heterocyclic rings. For example, reaction with appropriate reagents can lead to the formation of naphthofurans or other oxygen-containing heterocycles. The synthesis of various heterocyclic compounds often utilizes precursors with versatile functional groups. whiterose.ac.ukchemrxiv.orgresearchgate.net The combination of the bromo and hydroxyl groups in 4-bromo-3-methylnaphthalen-2-ol provides multiple avenues for the construction of diverse and complex molecular architectures.

Development of Chromophores and Fluorophores (e.g., Azo-Azoimine Dyes)

Naphthalene-based structures are common cores for chromophores and fluorophores due to their extended π-systems. The introduction of specific functional groups can tune their photophysical properties. Azo dyes, characterized by the -N=N- linkage, are a significant class of chromophores.

The hydroxyl group of 4-bromo-3-methylnaphthalen-2-ol can be utilized in coupling reactions with diazonium salts to form azo dyes. The substituents on the naphthalene ring, including the bromo and methyl groups, will influence the color and properties of the resulting dye. For instance, azo-azoimine dyes have been synthesized from bromo-2-naphthol derivatives. researchgate.net These compounds can also serve as ligands for metal complexation, leading to materials with interesting photophysical and biological properties.

Table 2: Examples of Azo-Azoimine Dyes from Bromo-2-naphthol Derivatives

| Starting Material | Reaction | Product |

|---|

Data based on the synthesis of related azo-azoimine dyes. researchgate.net

Mechanistic Investigations of Biological Interactions and Advanced Functional Material Applications

Role in the Development of Functional Materials

Application as Precursors for Advanced Electronic and Photonic Devices

The strategic incorporation of functionalized naphthalene (B1677914) scaffolds into organic electronic and photonic materials is a burgeoning area of research. The compound 4-Bromo-3-methylnaphthalen-2-ol serves as a versatile precursor for the synthesis of such advanced materials, owing to its unique combination of a naphthalene core, a reactive hydroxyl group, a strategically positioned bromine atom, and a methyl group that can influence steric and electronic properties. While direct applications of the compound itself are not extensively documented, its role as a key building block is evident from the development of related materials.

The bromine atom on the naphthalene ring is a particularly useful functional handle for synthetic chemists. It readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern organic electronics synthesis. These reactions allow for the straightforward introduction of various aryl, heteroaryl, or acetylenic moieties at the 4-position, enabling the construction of extended π-conjugated systems. The electronic properties of the resulting materials, such as the HOMO/LUMO energy levels and the bandgap, can be finely tuned by the choice of the coupling partner. This tunability is critical for optimizing performance in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the hydroxyl group at the 2-position can be converted into other functional groups, such as ethers or esters, or used as a directing group in subsequent reactions. For instance, it can be transformed into a triflate group, which is also an excellent leaving group for cross-coupling reactions. This dual functionality of having both a bromo and a hydroxyl group on the naphthalene core significantly enhances the synthetic versatility of 4-bromo-3-methylnaphthalen-2-ol as a precursor.

The development of multilayered folding molecules with aggregation-induced emission (AIE) properties highlights the potential of bromonaphthol derivatives in advanced photonics. frontiersin.org In such research, bromonaphthyl units are used as key building blocks to construct complex, non-planar structures that exhibit enhanced fluorescence in the aggregated or solid state. frontiersin.org This is a highly desirable property for applications in solid-state lighting, chemical sensors, and bio-imaging. The synthetic strategy often involves the conversion of a bromo-naphthol into a more complex intermediate, such as a phosphine (B1218219) oxide, which then undergoes coupling reactions to build the final AIE-active molecule. frontiersin.org

The table below summarizes the characteristics of related naphthalene-based precursors and their applications in electronic and photonic materials.

| Precursor/Derivative | Application | Key Features |

| 1-Bromo-naphth-2-yl phosphine oxides | Precursors for multilayer folding molecules with Aggregation-Induced Emission (AIE) | Bromo group enables Suzuki-Miyaura coupling; phosphine oxide group assists in purification. frontiersin.org |

| Schiff bases of 2-hydroxyl-1-naphthaldehyde | Potential for use in organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. bohrium.comresearchgate.net | The imine linkage and extended conjugation can be tuned for specific optoelectronic properties. bohrium.comresearchgate.net |

| Naphthalene-1,4-dione derivatives | Investigated for anticancer properties, with potential for development into electronically active materials. | The dione (B5365651) core can be functionalized to modulate electronic properties. nih.gov |

Integration into Chemo- and Biosensors

The naphthalenol scaffold is a common structural motif in the design of chemo- and biosensors, particularly those based on fluorescence or colorimetric detection. The compound 4-Bromo-3-methylnaphthalen-2-ol is a prime candidate for derivatization into highly selective and sensitive sensors. The most common strategy involves the condensation of the hydroxyl group and an adjacent formyl group (which can be introduced onto the naphthalene ring) with an amine to form a Schiff base.

Schiff bases derived from naphthaldehydes are well-documented as effective chemosensors for a variety of analytes, especially metal ions. The imine nitrogen and the phenolic oxygen of the naphthalenol moiety can act as a chelating unit, binding to specific metal ions. This binding event often perturbs the electronic structure of the molecule, leading to a discernible change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence or a visible color change.

For instance, Schiff bases derived from 2-hydroxyl-1-naphthaldehyde have been shown to be effective sensors for Cu²⁺ ions. rsc.org The chelation of the copper ion by the Schiff base ligand can lead to fluorescence quenching or a colorimetric response, allowing for the quantitative detection of the metal ion. rsc.orgnih.gov The selectivity of the sensor can be tuned by modifying the substituents on the amine part of the Schiff base. The presence of the bromo and methyl groups on the 4-Bromo-3-methylnaphthalen-2-ol precursor offers additional avenues for tuning the sensitivity and selectivity of the resulting sensor. The bromine atom, for example, can influence the electronic properties of the naphthalene ring system through its inductive and resonance effects, which in turn can affect the binding affinity and the photophysical response of the sensor.

The development of biosensors follows similar design principles. The core molecular structure derived from 4-Bromo-3-methylnaphthalen-2-ol can be further functionalized with biorecognition elements, such as enzymes, antibodies, or nucleic acids. mdpi.com This integration allows for the specific detection of biological molecules or processes. For example, a fluorescent probe based on this scaffold could be designed to respond to changes in the local environment, such as pH or the presence of a specific enzyme, making it a valuable tool for cellular imaging and diagnostics.

The table below provides examples of naphthalenol-derived Schiff bases and their applications in chemo- and biosensing.

| Sensor Compound | Analyte | Detection Principle |

| 1-(pyridin-2-yl diazenyl) naphthalen-2-ol | Heavy metal ions (Cd²⁺, Co²⁺, Ni²⁺, Fe³⁺) | Colorimetric detection on paper-based chemosensors. nih.gov |

| (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol | Copper (II) ions | Chelation-based detection. rsc.org |

| (E)-1-(((4-bromo-2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol | Copper (II) ions | Chelation-based detection with altered electronic properties due to the bromo substituent. rsc.org |

Advanced Spectroscopic Characterization of 4 Bromo 3 Methylnaphthalen 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules in solution and the solid state. However, specific NMR data for 4-Bromo-3-methylnaphthalen-2-ol are not found in the reviewed literature.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation and Dynamics

For a definitive structural confirmation of 4-Bromo-3-methylnaphthalen-2-ol, the acquisition and analysis of its ¹H and ¹³C NMR spectra are paramount.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, the methyl group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The integration of these signals would confirm the number of protons in each unique chemical environment. libretexts.org Spin-spin coupling between adjacent protons would provide valuable information about their connectivity.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The spectrum would display signals for the ten carbons of the naphthalene core and the one methyl carbon. The chemical shifts of the carbon atoms would be significantly affected by the attached substituents (bromine, hydroxyl, and methyl groups).

A detailed analysis of both ¹H and ¹³C NMR spectra would be required to assign each signal to a specific atom in the molecule, a critical step for its unambiguous identification.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis

To overcome potential signal overlap in the 1D NMR spectra and to establish unambiguous correlations between atoms, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons within the 4-Bromo-3-methylnaphthalen-2-ol structure.

Solid-state NMR could provide insights into the molecular structure and packing in the crystalline form, revealing information about polymorphism and intermolecular interactions that are not accessible from solution-state NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of 4-Bromo-3-methylnaphthalen-2-ol would exhibit characteristic vibrational bands corresponding to its functional groups.

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group's O-H stretching vibration, likely broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the C=C stretching of the aromatic naphthalene ring would be expected in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the vibrations of the naphthalene skeleton.

Correlation with Computational Vibrational Frequency Calculations

To support the assignment of the experimental IR and Raman bands, computational vibrational frequency calculations based on Density Functional Theory (DFT) are commonly employed. By calculating the harmonic vibrational frequencies for the optimized structure of 4-Bromo-3-methylnaphthalen-2-ol, a theoretical vibrational spectrum can be generated. The calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be correlated with the experimental IR and Raman spectra, enabling a more detailed and reliable assignment of the observed vibrational modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Elucidation of Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like 4-bromo-3-methylnaphthalen-2-ol and its derivatives. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light. msu.edu

In naphthalene derivatives, the aromatic rings constitute the primary chromophore. The electronic transitions are typically of the π → π* type, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. uzh.ch These transitions are usually strong, resulting in high extinction coefficients. uzh.ch The specific absorption wavelengths can indicate the nature of the π-bonding system. uzh.ch

For substituted naphthalenes, such as 4-bromo-3-methylnaphthalen-2-ol, the substituents (bromo, methyl, and hydroxyl groups) can influence the electronic transitions. These groups can act as auxochromes, modifying the absorption characteristics of the naphthalene ring. For instance, the presence of lone pair electrons on the oxygen of the hydroxyl group and the bromine atom can lead to n → π* transitions, where a non-bonding electron is promoted to a π* anti-bonding orbital. uzh.ch These transitions are typically weaker than π → π* transitions.

The solvent environment can also affect the UV-Vis spectrum. Changes in solvent polarity can lead to shifts in the absorption maxima (λmax). This solvatochromism can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states. For example, the vibrational fine structure in the spectra of naphthalene derivatives is often more pronounced in nonpolar solvents like hexane (B92381) and becomes broadened in polar solvents like methanol (B129727). msu.edu

A study on (E)-1-[(2,4,6-tribromophenyl)diazenyl]-naphthalen-2-ol, a related azo dye, utilized UV-Vis spectroscopy to characterize its electronic properties. dntb.gov.ua Similarly, research on other naphthalene derivatives has employed UV-Vis spectroscopy to investigate electronic transitions and charge transfer processes. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) has become a vital computational tool for simulating and interpreting the electronic spectra of molecules. wikipedia.org It extends the principles of ground-state DFT to excited states, allowing for the calculation of excitation energies, oscillator strengths, and, consequently, simulated UV-Vis spectra. wikipedia.orgbaumeiergroup.com

The core idea of TD-DFT is based on the Runge-Gross theorem, which establishes a formal correspondence between the time-dependent electron density and the time-dependent external potential. wikipedia.org In practice, linear response TD-DFT is commonly used to calculate the response of the system to a time-dependent electric field, which relates directly to the absorption spectrum. uci.edu

TD-DFT calculations can provide detailed information about the nature of electronic transitions. By analyzing the molecular orbitals involved in a particular excitation, it is possible to assign transitions as π → π, n → π, or intramolecular charge transfer (ICT) events. tandfonline.com This level of detail is often difficult to obtain solely from experimental spectra.

For instance, TD-DFT calculations have been successfully used to simulate the UV-Vis spectra of various complex molecules, including naphthalene derivatives. researchgate.netacs.org In a study on (E)-1-[(2,4,6-tribromophenyl)diazenyl]-naphthalen-2-ol, TD-DFT was employed to support the experimental UV-Vis results and elucidate the electronic transitions. dntb.gov.ua Similarly, TD-DFT has been used to investigate the excited-state behavior of other hydroxyphenyl and naphthalene-containing compounds. acs.org These studies demonstrate the power of TD-DFT in complementing experimental spectroscopic data and providing a deeper understanding of the electronic properties of these molecules. researchgate.netacs.org

| Application of TD-DFT | Key Findings | Reference |

| Spectral Simulation | Prediction of UV-Vis spectra and accurate pinpointing of spectral positions. | researchgate.net |

| Electronic Transitions | Identification and characterization of different electronic transitions based on molecular orbital localization. | tandfonline.comresearchgate.net |

| Excited-State Behavior | Investigation of excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. | acs.org |

| Structure-Property Relationship | Linking the molecular structure to optical behavior by evaluating dipole moment, polarizability, and hyperpolarizabilities. | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds, including 4-bromo-3-methylnaphthalen-2-ol and its derivatives. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M+), which provides the molecular weight of the compound. savemyexams.com For brominated compounds like 4-bromo-3-methylnaphthalen-2-ol, the presence of bromine's two major isotopes, 79Br and 81Br, in roughly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak. Two peaks of similar intensity will appear at M and M+2. savemyexams.com

The molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of the fragmentation pattern can reveal the presence of specific functional groups and the connectivity of atoms within the molecule. libretexts.org

For aromatic compounds like naphthalene derivatives, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for substituted naphthalenes involve the loss of substituents or cleavage of side chains. For example, in the mass spectrum of a brominated naphthalene derivative, a prominent fragment may correspond to the loss of a bromine atom. google.com The fragmentation of naphthalenes can also involve the loss of C2H2 (acetylene).

Studies on various brominated naphthalene derivatives have utilized mass spectrometry to confirm their structures. arkat-usa.orgresearchgate.net For instance, the mass spectral analysis of polybrominated methoxy- and hydroxynaphthalenes confirmed their molecular ions. tubitak.gov.tr Similarly, the characterization of products from the bromination of 1-bromonaphthalene (B1665260) relied on mass spectrometry to identify the resulting isomers. researchgate.net

| Ionization Method | Information Obtained | Relevance to 4-Bromo-3-methylnaphthalen-2-ol |

| Electron Impact (EI) | Molecular weight and detailed fragmentation patterns. | Elucidation of the core structure and substituent fragmentation. |

| Electrospray Ionization (ESI) | Molecular weight of polar and fragile molecules, often with minimal fragmentation. | Confirmation of molecular weight, especially for derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass of ions, allowing for the determination of elemental composition. | Unambiguous identification of the molecular formula. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique used to study molecules or materials with unpaired electrons. bruker.comethz.ch These species, known as paramagnetic species, include free radicals, many transition metal ions, and triplet states. ethz.chsrce.hr EPR is the only method that directly detects these unpaired electrons. bruker.com

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bruker.com In the presence of an external magnetic field, the energy levels of the unpaired electron's spin states are split (Zeeman effect). srce.hr The absorption of microwave radiation induces transitions between these spin states, giving rise to an EPR spectrum. srce.hr

Analysis of the EPR spectrum can provide a wealth of information about the paramagnetic species, including its identity, concentration, electronic structure, and the nature of its environment. bruker.comnih.gov Key parameters derived from an EPR spectrum include the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the unpaired electron in its specific chemical environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, providing information about the atoms in the vicinity of the unpaired electron. srce.hr

For a compound like 4-bromo-3-methylnaphthalen-2-ol, EPR would not be directly applicable in its ground state, as it is a diamagnetic molecule with all electrons paired. However, EPR becomes a crucial tool for studying any paramagnetic derivatives or species that could be formed from it. This could include:

Radical ions: Formed by oxidation (creating a radical cation) or reduction (creating a radical anion) of the molecule.

Triplet states: Photoexcitation can sometimes lead to the formation of a metastable triplet state, where two electrons are unpaired.

Complexes with transition metals: If 4-bromo-3-methylnaphthalen-2-ol acts as a ligand in a complex with a paramagnetic transition metal ion, EPR can be used to probe the metal center's coordination environment. bohrium.com

Studies on naphthalene derivatives have utilized EPR to characterize paramagnetic species. For example, the paramagnetic surface species of naphthalene derivatives on various oxides have been investigated using EPR. oup.com In another study, time-resolved EPR (TREPR) was used to investigate the photoexcited triplet states of naphthalene-phenothiazine dyads. researchgate.net Furthermore, EPR spectroscopy has been instrumental in characterizing the iron-sulfur clusters in naphthalene dioxygenase, an enzyme involved in naphthalene degradation. researchgate.netnih.gov

| Paramagnetic Species | Method of Generation | Information from EPR |

| Radical Cation | Chemical or Electrochemical Oxidation | Distribution of spin density over the naphthalene ring. |

| Radical Anion | Chemical or Electrochemical Reduction | Electron acceptor properties and orbital symmetry. |

| Photoexcited Triplet State | UV Irradiation | Zero-field splitting parameters, electronic structure of the triplet state. |

| Transition Metal Complex | Coordination to a paramagnetic metal ion | Geometry and nature of the metal-ligand bonding. bohrium.com |

Computational and Theoretical Investigations of 4 Bromo 3 Methylnaphthalen 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

DFT has become a standard tool for investigating the electronic and geometric features of molecules. researchgate.net By approximating the complex many-electron problem into a more manageable one based on electron density, DFT allows for the accurate calculation of various molecular properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms in a molecule. pjps.pk For 4-bromo-3-methylnaphthalen-2-ol, this involves determining the most stable three-dimensional structure by iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. pjps.pk This process is crucial as the molecular conformation dictates its physical and chemical properties.

Tautomeric Stability Analysis (Enol-Keto Equilibrium)

Naphthols, like 4-bromo-3-methylnaphthalen-2-ol, can exist in equilibrium between their enol and keto tautomeric forms. researchgate.netlibretexts.org The enol form possesses a hydroxyl group attached to the naphthalene (B1677914) ring, while the keto form features a carbonyl group and a saturated carbon. Generally, for simple phenols and naphthols, the enol form is significantly more stable due to the aromaticity of the ring system. libretexts.orgleah4sci.com

However, the relative stability can be influenced by substituents and environmental factors. researchgate.netmasterorganicchemistry.com DFT calculations are instrumental in quantifying the energy difference between these tautomers. acs.org For similar Schiff bases derived from naphthaldehyde, the energy difference between the enol and keto forms can be very small. researchgate.net In the case of 2,4-cyclohexadienone, the enol tautomer (phenol) is overwhelmingly favored due to the gain in aromatic stabilization. libretexts.org Theoretical calculations for related systems have shown that the enol form is more stable than the keto form. acs.org This stability is often attributed to the preservation of the aromatic π-system. leah4sci.com The equilibrium constant for the tautomerization can also be computed from the calculated energy difference. acs.org

Table 1: Theoretical Tautomeric Forms of 4-Bromo-3-methylnaphthalen-2-ol

| Tautomeric Form | Structure | General Stability Trend |

| Enol | Chemical structure of the enol form of 4-Bromo-3-methylnaphthalen-2-ol | Generally more stable due to aromaticity. libretexts.orgleah4sci.com |

| Keto | Chemical structure of the keto form of 4-Bromo-3-methylnaphthalen-2-ol | Generally less stable. libretexts.orgleah4sci.com |

Prediction of Electronic Properties (HOMO-LUMO Gap, Frontier Molecular Orbitals, Charge Distribution)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap is a crucial parameter that indicates the kinetic stability of a molecule. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net DFT calculations are widely used to determine these energies and visualize the spatial distribution of the HOMO and LUMO. science.gov For many organic molecules, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-poor regions. researchgate.net

Mulliken atomic charge distribution analysis, another output of DFT calculations, provides insight into how electron density is distributed among the atoms in the molecule, highlighting electrostatic potential and potential sites for nucleophilic or electrophilic attack. researchgate.net

Table 2: Predicted Electronic Properties of a Representative Naphthalene Derivative

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (µ) | A measure of the escaping tendency of electrons from a system. | |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates greater stability. mdpi.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |

Thermodynamic Properties and Reaction Energetics

DFT calculations can also be used to predict the thermodynamic properties of 4-bromo-3-methylnaphthalen-2-ol, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). nist.gov These properties are calculated based on the vibrational frequencies obtained from the optimized geometry. nist.gov

By calculating the energies of reactants, products, and transition states, DFT can be used to model the energetics of chemical reactions involving this compound. mdpi.com This allows for the prediction of reaction feasibility and the exploration of potential reaction pathways. For example, the dissociation of the carbon-bromine bond in 1-bromo-2-methylnaphthalene (B105000) has been studied using DFT to understand the reaction mechanism at a molecular level. mdpi.com

Advanced Quantum Chemical Studies

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the electronic structure and bonding of 4-bromo-3-methylnaphthalen-2-ol.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.net

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, providing a measure of hyperconjugative and resonance effects. researchgate.netuba.ar For 4-bromo-3-methylnaphthalen-2-ol, NBO analysis can reveal:

The nature of the C-Br, C-O, and O-H bonds, including their polarity and hybrid orbital composition. uni-muenchen.de

The extent of delocalization of the oxygen lone pairs into the naphthalene ring's π-system.

Interactions between the methyl group's C-H bonds and adjacent empty orbitals.

Scientific Data Unprocurable for Detailed Analysis of 4-Bromo-3-methylnaphthalen-2-ol

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental and computational data for the chemical compound 4-Bromo-3-methylnaphthalen-2-ol is not available in published research. Consequently, the development of a detailed scientific article focusing on the molecular properties and interactions of this specific compound, as per the requested outline, cannot be fulfilled at this time.

The inquiry requested an in-depth analysis covering several advanced computational and crystallographic topics, including:

Molecular Electrostatic Potential (MEP) Mapping: To identify reactive sites.

Hyperpolarizability Calculations: To assess non-linear optical (NLO) responses.

X-ray Diffraction and Crystallography: To understand crystal packing, supramolecular structures, and various intermolecular interactions like hydrogen and halogen bonding.

Hirshfeld Surface Analysis: For a quantitative breakdown of intermolecular contacts.

Molecular Dynamics Simulations: In the context of drug discovery modeling.

While research exists for structurally related compounds—such as other brominated naphthalenols or Schiff base derivatives—this information cannot be extrapolated to 4-Bromo-3-methylnaphthalen-2-ol . The precise positioning of the bromo and methyl substituents on the naphthalene ring system critically influences the molecule's electronic distribution, steric profile, and crystal packing. Therefore, using data from isomers or analogues would be scientifically inaccurate and speculative.

The creation of an authoritative and scientifically accurate article requires a foundation of peer-reviewed, compound-specific data. Without such foundational research on 4-Bromo-3-methylnaphthalen-2-ol , it is impossible to generate the requested content while adhering to the required standards of accuracy and strict focus.

No scientific literature matching the specific chemical compound "4-Bromo-3-methylnaphthalen-2-ol" in the context of ligand-receptor docking studies, binding affinity predictions, or the exploration of its dynamic behavior and conformational landscapes could be located in the conducted search.

Consequently, the generation of a detailed article on the "" as per the requested outline is not possible at this time due to the absence of available research data for this particular compound. Further research would be required to investigate these specific properties of 4-Bromo-3-methylnaphthalen-2-ol.

Future Research Directions and Interdisciplinary Applications

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 4-Bromo-3-methylnaphthalen-2-ol and its derivatives is increasingly steering towards environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant chemical waste. The principles of green chemistry are now guiding the development of more sustainable alternatives.

Key areas of innovation include:

Catalytic Systems: The use of biodegradable and reusable catalysts, such as tannic acid, is a promising approach. arabjchem.org These natural polyphenols can act as mild Lewis acid catalysts in multicomponent reactions for synthesizing related naphthol derivatives, often under solvent-free conditions. arabjchem.orgorientjchem.org

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored to accelerate reaction times and improve yields, often eliminating the need for conventional heating and reducing energy consumption. arabjchem.orgroyalsocietypublishing.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol/water mixtures, or ionic liquids is a critical focus. royalsocietypublishing.orgresearchgate.net Research into solvent-free reactions, particularly using techniques like grindstone chemistry, also shows significant promise for minimizing environmental impact. orientjchem.org

A comparative look at different green synthesis methods for related amidoalkyl naphthols highlights the potential for optimizing the synthesis of 4-bromo-3-methylnaphthalen-2-ol derivatives.

Table 1: Comparison of Green Synthesis Methods for Amidoalkyl Naphthols

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Tannic Acid | Solvent-free | Good | arabjchem.org |

| Oil Bath | Tannic Acid | Solvent-free, 80-85°C | Excellent (up to 92.1%) | arabjchem.orgorientjchem.org |

| Hot Plate | Tannic Acid | Solvent-free, 80-85°C | Good | arabjchem.org |

| Grindstone Chemistry | Tannic Acid | Solvent-free, Room Temp | Moderate | orientjchem.org |

Development of Advanced Catalytic Systems Utilizing 4-Bromo-3-methylnaphthalen-2-ol Derivatives

The inherent structure of 4-bromo-3-methylnaphthalen-2-ol makes its derivatives prime candidates for use in or as components of advanced catalytic systems. The presence of the hydroxyl group and the reactive carbon positions on the naphthalene (B1677914) ring, influenced by the bromo and methyl substituents, allows for the creation of sophisticated ligands and catalysts for a variety of organic transformations.

Future research is likely to focus on:

Asymmetric Catalysis: Chiral derivatives of 4-bromo-3-methylnaphthalen-2-ol can be developed as ligands for metal-based catalysts (e.g., using copper, rhodium, palladium, or scandium) to induce enantioselectivity in reactions. chinesechemsoc.orgsci-hub.seunibo.it This is particularly relevant for the synthesis of pharmaceuticals and other bioactive molecules where a specific stereoisomer is required.

Dearomatization Reactions: The catalytic dearomatization of naphthols is a powerful strategy for creating complex three-dimensional molecules from simple flat aromatic precursors. sci-hub.seunibo.it Derivatives of 4-bromo-3-methylnaphthalen-2-ol could be employed as substrates in palladium-catalyzed dearomatization reactions to generate novel spirocyclic compounds. unibo.it The bromo-substituent itself can be a key reactive site, for instance, in debromination steps following dearomatization. chinesechemsoc.org

C-H Functionalization: Ruthenium-catalyzed reactions have shown the ability to selectively functionalize the peri-position of 1-naphthols. acs.org Similar strategies could be adapted for 4-bromo-3-methylnaphthalen-2-ol derivatives, enabling precise modification of the naphthalene core to build complex molecular architectures.

Rational Design of Targeted Biologically Active Agents

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netresearchgate.net The specific substitution pattern of 4-bromo-3-methylnaphthalen-2-ol provides a unique starting point for the rational design of new therapeutic agents.

Key strategies in this area include:

Molecular Hybridization: This approach involves combining the 4-bromo-3-methylnaphthalen-2-ol scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.netmdpi.comnih.gov For example, integrating this scaffold with moieties like 1,3,4-oxadiazole (B1194373) or triazole could lead to new anticancer or antifungal agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 4-bromo-3-methylnaphthalen-2-ol—for instance, by replacing the bromine with other halogens or functional groups, or by derivatizing the hydroxyl group—researchers can conduct detailed SAR studies. nih.gov This allows for the fine-tuning of biological activity and selectivity against specific targets, such as protein kinases (e.g., VEGFR-2) or microbial enzymes. nih.gov

Bioisosteric Replacement: The bromo and methyl groups can be replaced with other chemical groups of similar size and electronic properties to optimize pharmacokinetic and pharmacodynamic profiles. This iterative process of design and synthesis is central to modern drug discovery. nih.gov

Derivatives of the parent 2-naphthol (B1666908) structure have shown promise in a variety of therapeutic areas, suggesting potential avenues for 4-bromo-3-methylnaphthalen-2-ol.

Table 2: Potential Biological Activities of Naphthalene-Based Scaffolds

| Derivative Class | Potential Biological Activity | Target Example | Reference |

|---|---|---|---|

| Naphthalene-1,4-diones | Anticancer | - | nih.gov |

| Naphthoyl Hydrazones | Anticancer, Bioimaging | VEGFR-2 | nih.govresearchgate.net |

| Amidoalkyl Naphthols | Precursors to Antihypertensive agents | - | arabjchem.org |

| Selanyl-naphthalen-2-ols | Antioxidant | DPPH/ABTS radicals | researchgate.net |

| Naphthol-based Schiff Bases | Antidiabetic, Antioxidant | α-Amylase, α-Glucosidase | rsc.org |

Integration into Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are at the forefront of materials science. The naphthalene moiety, known for its fluorescent properties, makes 4-bromo-3-methylnaphthalen-2-ol an attractive building block for such systems. e3s-conferences.org

Future applications could include:

Fluorescent Sensors: Derivatives can be designed to exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions (e.g., Cu²⁺) or volatile organic compounds (VOCs). researchgate.net The electronic properties of the bromo and methyl groups can be tuned to enhance sensitivity and selectivity.

Photoresponsive Materials: The naphthalene ring can be incorporated into polymers or hydrogels. acs.orgacs.org By attaching photolabile groups, it may be possible to create materials that change their surface properties, such as switching from bactericidal to antifouling, upon irradiation with light. acs.org

Liquid Crystals and Organic Electronics: Azo dyes containing the naphthalen-2-ol structure are known to form liquid crystals and have potential applications in nonlinear optics and optical data storage. mdpi.com The specific substitution pattern of 4-bromo-3-methylnaphthalen-2-ol could be exploited to create new materials with tailored optical and electronic properties.

Synergistic Combination of Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental synthesis and computational modeling is revolutionizing chemical research. nih.gov For a molecule like 4-bromo-3-methylnaphthalen-2-ol, this integrated approach is crucial for accelerating discovery and deepening understanding.

Future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations can predict molecular structures, vibrational frequencies (FT-IR, Raman), and electronic properties (HOMO-LUMO gaps) before a molecule is even synthesized. rsc.orgresearchgate.net This helps in understanding its reactivity, stability, and potential spectroscopic signatures. acs.org

Molecular Docking: In drug design, computational docking simulations can predict how derivatives of 4-bromo-3-methylnaphthalen-2-ol might bind to the active site of a target protein. researchgate.netnih.gov This allows for the pre-screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing.

Reaction Mechanism Elucidation: Computational studies can model transition states and reaction pathways, providing insights into the mechanisms of catalytic cycles or synthetic reactions. oxfordabstracts.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts. acs.org

This combined experimental-computational approach allows for a "design-build-test-learn" cycle that is far more efficient than traditional trial-and-error methods, paving the way for the rapid development of new applications for 4-bromo-3-methylnaphthalen-2-ol and its derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。